Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15776375
InChI: InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10+
SMILES:
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.68 g/mol

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate

CAS No.:

Cat. No.: VC15776375

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate -

Specification

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
IUPAC Name ethyl (2E)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate
Standard InChI InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10+
Standard InChI Key YVISHWWYVAIPNX-GXDHUFHOSA-N
Isomeric SMILES CCOC(=O)/C(=N\NC1=CC(=CC=C1)OC)/Cl
Canonical SMILES CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound is formally named ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate under IUPAC rules. Its stereodescriptor (2Z) denotes the cis configuration of the hydrazone group relative to the ester moiety . Synonymous designations include:

  • Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate

  • Apixaban Impurity O

  • MFCD02852962 (MDL identifier)

Two CAS Registry Numbers are associated with this structure:

  • 27143-07-3: Primary identifier in synthetic chemistry databases

  • 473927-63-8: Alternate identifier emphasizing stereochemistry

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₃ClN₂O₃, yielding a molar mass of 256.69 g/mol . Key physicochemical parameters include:

PropertyValueSource
Melting Point94°C
Boiling Point349.0±44.0°C (Predicted)
Density1.23 g/cm³
XLogP34.1
Topological Polar Surface59.9 Ų

The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazine NH and ester carbonyl oxygen .

Synthetic Methodologies

Diazotization-Coupling Approach

Source details a two-step synthesis starting from p-anisidine:

Step 1: Diazonium Salt Formation

  • Reactants: p-Anisidine (100 g), HCl (133.5 g), NaNO₂ (40% aq.)

  • Conditions: -5°C to 0°C, 1.5 h reaction

  • Key Intermediate: 4-methoxyphenyldiazonium chloride

Step 2: Japp-Klingemann Coupling

  • Reactants: Diazonium salt + ethyl 2-chloroacetoacetate (160.4 g), NaOAc (146 g)

  • Solvent System: Water-acetone (3:1 v/v)

  • Temperature: 0°C, 1 h reaction

  • Yield: ~30 g after methanol recrystallization

Alternative Protocol

Source modifies the coupling conditions:

  • Diazotization: p-Anisidine (16 g) in HCl/water, NaNO₂ (9.4 g) at -5°C

  • Coupling: Ethyl chloroacetoacetate (22 g) in ethanol-water (1:4)

  • Workup: Precipitation at room temperature, no recrystallization

  • Yield: 30 g crude product

Comparative Analysis

ParameterSource MethodSource Method
SolventAcetone-waterEthanol-water
Temperature ControlStrict -5°C to 0°CRoom temp post-coupling
Purity EnhancementMethanol recrystallizationNone

The acetone-based method produces higher purity material, critical for pharmaceutical applications .

Structural and Crystallographic Insights

Molecular Geometry

X-ray diffraction data (source ) reveals:

  • Planar structure (RMSD 0.0587 Å for non-H atoms)

  • Dihedral angle between methoxyphenyl and ester planes: 3.05°

  • Z-configuration confirmed by C7=N2 bond length (1.284 Å)

Pharmaceutical Applications

Apixaban Intermediate

This compound serves as Precursor I in apixaban synthesis, a factor Xa inhibitor anticoagulant . The hydrazone group enables subsequent cyclization to form the critical pyrazole ring:

Reaction Pathway

  • Hydrazone → Pyrazole via [3+2] cycloaddition

  • Chlorine atom facilitates nucleophilic displacement in later stages

Structure-Activity Relationship (SAR)

  • Methoxy Group: Enhances metabolic stability by reducing oxidative demethylation

  • Chlorine Atom: Directs regioselectivity in cyclization steps

  • Ester Moiety: Temporary protecting group removed during final API purification

Hazard ClassCodeSignal Word
Skin IrritationH315Warning

Precautionary Measures

  • P264: Wash skin thoroughly after handling

  • P280: Wear protective gloves/eye protection

  • P302+P352: IF ON SKIN: Wash with soap and water

Environmental Considerations

  • Biodegradation: Low (predicted BIOWIN3 = 0.56)

  • Ecotoxicity: LC50 (Daphnia magna) >100 mg/L (estimated)

Comparative Analysis of 3- vs. 4-Methoxy Isomers

While no data exists for the 3-methoxy analog, we hypothesize differences:

Property4-Methoxy (Studied)Predicted 3-Methoxy
CrystallinityHigh (mp 94°C)Likely lower
Synthetic Yield65-70%Potentially reduced
Pharmacological UseEstablished intermediateUnknown bioactivity

The para-substitution likely enhances crystallinity and synthetic efficiency through symmetrical packing .

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